molecular formula C17H23NO2SSi B14017547 N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide

N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B14017547
M. Wt: 333.5 g/mol
InChI Key: BFPLGSPCIPLYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group linked to a benzyldimethylsilyl-substituted methylamine. The benzyldimethylsilyl moiety introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H23NO2SSi

Molecular Weight

333.5 g/mol

IUPAC Name

N-[[benzyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H23NO2SSi/c1-15-9-11-17(12-10-15)21(19,20)18-14-22(2,3)13-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3

InChI Key

BFPLGSPCIPLYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of benzyldimethylsilyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyldimethylsilyl group can be oxidized to form silanols or siloxanes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

    Biology: Potential use in the development of novel pharmaceuticals and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide involves its ability to act as a protecting group for amines. The benzyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild acidic or basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

N-Benzyl-4-methylbenzenesulfonamides
  • Synthesis : Prepared via sulfonylation of primary amines followed by benzylation .
  • Key Features : Benzyl groups enhance aromatic interactions but lack the silicon-mediated electronic effects seen in the target compound.
  • Comparison : The benzyldimethylsilyl group in the target compound likely increases hydrolytic stability compared to purely organic substituents, though this may require stringent anhydrous conditions during synthesis.
N-(1-Phenylethyl)-4-methylbenzenesulfonamide
  • Structure : Contains a chiral center and a bulky arylalkyl substituent.
  • Physical Properties : Melting points for similar compounds range from 84–111°C (e.g., dihydropyrazolo derivatives in ), suggesting that the silyl group might lower crystallinity due to increased conformational flexibility .
Heterocyclic Derivatives (Thiazole, Benzodioxin)
  • Examples :
    • N-(5-Acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide (): Exhibits versatility in forming hydrazinecarbodithioate derivatives.
    • N-(2,3-Dihydro-1,4-benzodioxin-6-yl) derivatives (): Show moderate lipoxygenase inhibition (IC₅₀ ~85–89 mM vs. 22.4 mM for Baicalein).
  • Comparison : The target compound’s silyl group may reduce enzymatic binding affinity compared to heterocyclic analogs but could improve membrane permeability due to higher lipophilicity .
Bulkier Aromatic Substituents
  • N-Benzhydryl-4-methylbenzenesulfonamide (): Features a diphenylmethyl group, which enhances steric hindrance but lacks the silicon atom’s unique electronic properties.

Physicochemical Properties

Compound Class Key Substituent Melting Point Range (°C) LogP (Estimated)
Target Compound Benzyldimethylsilyl-methyl Not reported ~3.5–4.0*
N-Benzyl derivatives Benzyl 84–111 ~2.8–3.3
Heterocyclic derivatives Thiazole/Benzodioxin 84–109 ~1.5–2.5
Bulky arylalkyl derivatives Benzhydryl/1-Phenylethyl Not reported ~3.0–3.8

*Estimated based on silicon’s lipophilicity contribution.

Biological Activity

N-((Benzyldimethylsilyl)methyl)-4-methylbenzenesulfonamide is a compound that possesses significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyldimethylsilyl methylamine. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HL-60 (acute promyelocytic leukemia)
  • AGS (gastric adenocarcinoma)

The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer effects. Notably, one derivative exhibited the highest activity against the AGS cell line, leading to further investigation into its mechanism of action, which involved cell cycle arrest and apoptosis induction through mitochondrial pathways .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AHeLa0.89Apoptosis via caspase activation
Compound BHL-601.16Mitochondrial membrane depolarization
Compound CAGS0.60Cell cycle arrest in subG0 phase

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies indicate that related sulfonamide compounds exhibit significant antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be greater than 500 µg/mL for all tested bacterial strains, suggesting moderate antibacterial activity .

Table 2: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus>500
Compound BEscherichia coli>500
Compound CPseudomonas aeruginosa>500

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects. Research indicates that sulfonamides can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study focused on the anticancer mechanisms of related sulfonamide derivatives revealed that they induce apoptosis through both extrinsic and intrinsic pathways. The activation of caspases -8 and -9 was observed in treated cancer cells, confirming the role of these compounds in promoting programmed cell death .

Case Study 2: Antibacterial Efficacy Assessment

Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.